(2R,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.
Esterification: The ethoxycarbonyl group is introduced through an esterification reaction using ethanol and a suitable carboxylic acid derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2R,5S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2R,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
(2R,5S)-1-Benzyl-5-(propoxycarbonyl)pyrrolidine-2-carboxylic acid: Similar structure but with a propoxycarbonyl group.
Uniqueness
(2R,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the ethoxycarbonyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2R,5S)-1-benzyl-5-ethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-2-20-15(19)13-9-8-12(14(17)18)16(13)10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13+/m1/s1 |
InChI Key |
LYSIHBBDEZQRJU-OLZOCXBDSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](N1CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.